molecular formula C11H12O2 B8684351 4-Methoxy-indan-5-carbaldehyde

4-Methoxy-indan-5-carbaldehyde

Cat. No. B8684351
M. Wt: 176.21 g/mol
InChI Key: PZCBSIUMTPTLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378118B2

Procedure details

To a stirred suspension of 4-Hydroxy-indan-5-carbaldehyde (52.0 gm, 0.320 mole) and Potassium carbonate (57.2 gm, 0.414 mole) in Dimethylformamide (200 ml) solution of Methyl iodide (22 ml, 0.351 mole) in 60 ml Dimethylformamide was added at 0-5° C. The reaction mixture was stirred at 25-28° C. for 4 hours and then poured into water (200 ml), further it was extracted with Ethyl acetate (2×500 ml). The organic layer was dried over Sodium sulphate, distilled under vacuum to give crude product which was purified through column chromatography using Ethyl acetate:Hexane (3:97) as mobile phase. The collected fractions were distilled under vacuum to give 30 gm of desired product as a viscous oil.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([CH:11]=[O:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH2:6]2.[C:13](=O)([O-])[O-].[K+].[K+].CI.O>CN(C)C=O>[CH3:13][O:1][C:2]1[C:10]([CH:11]=[O:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH2:6]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
OC1=C2CCCC2=CC=C1C=O
Name
Quantity
57.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
22 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25-28° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0-5° C
EXTRACTION
Type
EXTRACTION
Details
was extracted with Ethyl acetate (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was purified through column chromatography
DISTILLATION
Type
DISTILLATION
Details
The collected fractions were distilled under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C2CCCC2=CC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.